molecular formula C16H20N2O4S B7343029 (1S,2R)-2-[(4-cyano-2-methylphenyl)sulfonylamino]cycloheptane-1-carboxylic acid

(1S,2R)-2-[(4-cyano-2-methylphenyl)sulfonylamino]cycloheptane-1-carboxylic acid

Katalognummer B7343029
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: SLGANXDBVKOISY-UONOGXRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-2-[(4-cyano-2-methylphenyl)sulfonylamino]cycloheptane-1-carboxylic acid, also known as S-2474, is a novel antibiotic drug candidate that belongs to the class of cyclic lipopeptides. It has been developed by Shionogi & Co., Ltd. and is currently in the preclinical stage of development. S-2474 has shown promising antimicrobial activity against a broad range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Wirkmechanismus

The exact mechanism of action of (1S,2R)-2-[(4-cyano-2-methylphenyl)sulfonylamino]cycloheptane-1-carboxylic acid is not fully understood. However, it is believed that this compound disrupts the bacterial cell membrane by binding to lipid II, a key component of the bacterial cell wall biosynthesis pathway. This leads to the inhibition of peptidoglycan synthesis and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good safety profile in animal studies. It has no significant effect on liver and kidney function, hematological parameters, or electrocardiogram readings. Moreover, this compound has shown to have good stability in plasma and has a long half-life, which makes it a promising candidate for further development.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (1S,2R)-2-[(4-cyano-2-methylphenyl)sulfonylamino]cycloheptane-1-carboxylic acid is its potent antimicrobial activity against a broad range of gram-positive bacteria, including multidrug-resistant strains. Moreover, this compound has shown synergistic activity with other antibiotics, which makes it a potential candidate for combination therapy. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for the development of (1S,2R)-2-[(4-cyano-2-methylphenyl)sulfonylamino]cycloheptane-1-carboxylic acid. One of the potential applications of this compound is in the treatment of skin and soft tissue infections caused by MRSA and VRE. Moreover, this compound may be used in combination with other antibiotics to treat systemic infections caused by multidrug-resistant bacteria. Another potential direction is the development of this compound as a topical agent for the treatment of skin infections. Finally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound and to optimize its formulation for clinical use.
Conclusion:
In conclusion, this compound is a novel antibiotic drug candidate that has shown promising antimicrobial activity against a broad range of gram-positive bacteria, including multidrug-resistant strains. The synthesis of this compound involves a sequence of chemical reactions, including cyclization, sulfonation, and amidation. The exact mechanism of action of this compound is not fully understood, but it is believed to disrupt the bacterial cell membrane by binding to lipid II. This compound has low toxicity and good safety profile in animal studies, and it has several potential applications in the treatment of bacterial infections. Further studies are needed to optimize its formulation for clinical use.

Synthesemethoden

The synthesis of (1S,2R)-2-[(4-cyano-2-methylphenyl)sulfonylamino]cycloheptane-1-carboxylic acid involves a sequence of chemical reactions, including cyclization, sulfonation, and amidation. The starting material for the synthesis is L-phenylalanine, which undergoes a cyclization reaction to form a cycloheptane ring. The resulting compound is then sulfonated with chlorosulfonic acid to introduce a sulfonyl group. Finally, the sulfonylated compound is coupled with 4-cyano-2-methylbenzenamine in the presence of a coupling reagent to form the desired product. The overall yield of the synthesis is approximately 3%.

Wissenschaftliche Forschungsanwendungen

(1S,2R)-2-[(4-cyano-2-methylphenyl)sulfonylamino]cycloheptane-1-carboxylic acid has been extensively studied for its antimicrobial activity against gram-positive bacteria. In vitro studies have shown that this compound has potent activity against a broad range of gram-positive bacteria, including MRSA, VRE, Streptococcus pneumoniae, and Enterococcus faecalis. Moreover, this compound has shown synergistic activity with other antibiotics, such as vancomycin and linezolid, against MRSA and VRE. In vivo studies have demonstrated that this compound has a favorable pharmacokinetic profile and is effective in treating systemic infections caused by MRSA and VRE in animal models.

Eigenschaften

IUPAC Name

(1S,2R)-2-[(4-cyano-2-methylphenyl)sulfonylamino]cycloheptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-11-9-12(10-17)7-8-15(11)23(21,22)18-14-6-4-2-3-5-13(14)16(19)20/h7-9,13-14,18H,2-6H2,1H3,(H,19,20)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGANXDBVKOISY-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)S(=O)(=O)NC2CCCCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C#N)S(=O)(=O)N[C@@H]2CCCCC[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.